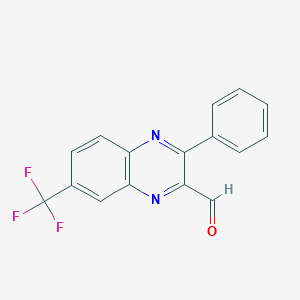![molecular formula C12H17NO2 B15168394 Benzoic acid, 4-[methyl(1-methylpropyl)amino]- CAS No. 651328-24-4](/img/structure/B15168394.png)
Benzoic acid, 4-[methyl(1-methylpropyl)amino]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoic acid, 4-[methyl(1-methylpropyl)amino]- is an organic compound with the molecular formula C12H17NO2. It is a derivative of benzoic acid, where the hydrogen atom at the para position is replaced by a methyl(1-methylpropyl)amino group. This compound is known for its various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[methyl(1-methylpropyl)amino]- typically involves the reaction of 4-aminobenzoic acid with isobutylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of benzoic acid, 4-[methyl(1-methylpropyl)amino]- can be achieved through a multi-step process. This process often involves the preparation of intermediate compounds, which are then subjected to further reactions to yield the final product. The use of advanced techniques and equipment ensures high yield and purity of the compound.
化学反応の分析
Types of Reactions
Benzoic acid, 4-[methyl(1-methylpropyl)amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are commonly employed.
Major Products Formed
The major products formed from these reactions include various derivatives of benzoic acid, such as substituted amines, carboxylic acids, and other functionalized compounds.
科学的研究の応用
Benzoic acid, 4-[methyl(1-methylpropyl)amino]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of various industrial chemicals and materials.
作用機序
The mechanism of action of benzoic acid, 4-[methyl(1-methylpropyl)amino]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Benzoic acid, 4-amino-: This compound has an amino group at the para position instead of the methyl(1-methylpropyl)amino group.
Benzoic acid, 4-methylamino-: Similar to benzoic acid, 4-[methyl(1-methylpropyl)amino]-, but with a simpler methylamino group.
Uniqueness
Benzoic acid, 4-[methyl(1-methylpropyl)amino]- is unique due to the presence of the methyl(1-methylpropyl)amino group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions and reactivity that are not observed in similar compounds.
特性
CAS番号 |
651328-24-4 |
|---|---|
分子式 |
C12H17NO2 |
分子量 |
207.27 g/mol |
IUPAC名 |
4-[butan-2-yl(methyl)amino]benzoic acid |
InChI |
InChI=1S/C12H17NO2/c1-4-9(2)13(3)11-7-5-10(6-8-11)12(14)15/h5-9H,4H2,1-3H3,(H,14,15) |
InChIキー |
MPNAEENVKZAHKJ-UHFFFAOYSA-N |
正規SMILES |
CCC(C)N(C)C1=CC=C(C=C1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2R,3R)-2-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-methylpentane-1,3-diol](/img/structure/B15168321.png)
![1,1'-[1,3-Phenylenebis(2-oxoethane-2,1-diyl)]di(pyridin-1-ium) diiodide](/img/structure/B15168328.png)

![Acetyl chloride,[(3-methyl-1-oxobutyl)amino]-](/img/structure/B15168342.png)



![4-(Dimethylamino)-N-[(4-formylphenyl)methyl]benzamide](/img/structure/B15168379.png)
![1-Methyl-5-(4-nitrobenzoyl)-1H-tetrazolo[5,1-a]isoindole](/img/structure/B15168387.png)
![Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine], 1'-(5-pyrimidinyl)-](/img/structure/B15168400.png)


![3-Pyridinemethanol, 4-[4-fluoro-2-(phenylmethoxy)phenyl]-a-methyl-2,6-bis(1-methylethyl)-5-(1-penten-1-yl)-](/img/structure/B15168417.png)
